Dimethyl (6-bromothiazolo[4,5-b]pyrazin-2-yl)carbonimidodithioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl (6-bromothiazolo[4,5-b]pyrazin-2-yl)carbonimidodithioate is a heterocyclic compound with the molecular formula C8H7BrN4S3 and a molecular weight of 335.27 g/mol . This compound is primarily used in research settings and is not intended for human use . It features a thiazole ring fused with a pyrazine ring, which is further substituted with a bromine atom and a carbonimidodithioate group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl (6-bromothiazolo[4,5-b]pyrazin-2-yl)carbonimidodithioate typically involves the reaction of hydrazonoyl halides with thiazole derivatives under specific conditions . The reaction is usually carried out in ethanol with triethylamine as a base . The process involves multiple steps, including cyclization and substitution reactions, to achieve the final product.
Industrial Production Methods
Analyse Chemischer Reaktionen
Types of Reactions
Dimethyl (6-bromothiazolo[4,5-b]pyrazin-2-yl)carbonimidodithioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines . The reactions are typically carried out under mild conditions to prevent decomposition of the compound.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of the original compound .
Wissenschaftliche Forschungsanwendungen
Dimethyl (6-bromothiazolo[4,5-b]pyrazin-2-yl)carbonimidodithioate has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of Dimethyl (6-bromothiazolo[4,5-b]pyrazin-2-yl)carbonimidodithioate involves its interaction with various molecular targets. The compound can inhibit specific enzymes and proteins, leading to its biological effects . The exact pathways and targets are still under investigation, but it is believed to interfere with cellular processes such as DNA replication and protein synthesis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiazolo[4,5-b]pyridines: These compounds share a similar thiazole ring structure and exhibit comparable biological activities.
Pyrano[2,3-d]thiazoles: These derivatives are also studied for their antimicrobial and anticancer properties.
Thiazolo[5′,4′5,6]pyrano[2,3-d]pyrimidines: These compounds are known for their diverse biological activities, including anti-inflammatory and antifungal effects.
Uniqueness
Dimethyl (6-bromothiazolo[4,5-b]pyrazin-2-yl)carbonimidodithioate is unique due to its specific substitution pattern and the presence of the carbonimidodithioate group, which imparts distinct chemical and biological properties .
Eigenschaften
Molekularformel |
C8H7BrN4S3 |
---|---|
Molekulargewicht |
335.3 g/mol |
IUPAC-Name |
N-(6-bromo-[1,3]thiazolo[4,5-b]pyrazin-2-yl)-1,1-bis(methylsulfanyl)methanimine |
InChI |
InChI=1S/C8H7BrN4S3/c1-14-8(15-2)13-7-12-5-6(16-7)11-4(9)3-10-5/h3H,1-2H3 |
InChI-Schlüssel |
URWMDWYEUVQFRS-UHFFFAOYSA-N |
Kanonische SMILES |
CSC(=NC1=NC2=NC=C(N=C2S1)Br)SC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.